Anhydroxylitol
Description
Significance and Context within Carbohydrate Chemistry
1,4-Anhydro-D-xylitol is a heterocyclic organic compound classified as an anhydropentitol, or more broadly, an anhydro sugar alcohol. ontosight.aimedchemexpress.com Structurally, it is a derivative of D-xylitol, a five-carbon sugar alcohol, from which it is formed by the intramolecular loss of a water molecule to create a stable five-membered tetrahydrofuran (B95107) ring. ontosight.aigoogle.com This transformation locks the otherwise flexible acyclic backbone of xylitol (B92547) into a more rigid cyclic conformation, a feature that is central to its significance in carbohydrate chemistry.
The presence of the tetrahydrofuran ring and multiple stereogenic centers makes 1,4-Anhydro-D-xylitol a valuable chiral building block, or synthon, in organic synthesis. myskinrecipes.comgrafiati.com Its well-defined three-dimensional structure allows for stereocontrolled modifications of its free hydroxyl groups, enabling the synthesis of complex chiral molecules that are essential for developing drugs and other biologically active compounds. myskinrecipes.com As a versatile intermediate, it serves as a foundational scaffold for producing a variety of fine chemicals and pharmaceuticals. myskinrecipes.comchemimpex.com
Furthermore, the study of 1,4-Anhydro-D-xylitol and related anhydro sugar alcohols provides fundamental insights into the conformational behavior and reactivity of furanose systems, which are ubiquitous in nature, most notably in the structure of RNA (ribonucleic acid). Its rigid structure serves as a model for investigating the influence of stereochemistry on chemical and physical properties within this important class of carbohydrates.
Table 1: Physicochemical Properties of 1,4-Anhydro-D-xylitol
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₀O₄ biosynth.com |
| Molar Mass | 134.13 g/mol biosynth.com |
| CAS Number | 53448-53-6 biosynth.com |
| Appearance | White crystalline solid cymitquimica.com |
| Synonyms | D-Xylitol, 1,4-anhydro- cymitquimica.com |
Research Trajectories and Emerging Applications of Anhydropentitols
Research involving anhydropentitols, such as 1,4-Anhydro-D-xylitol, has led to diverse and innovative applications, primarily leveraging their unique trifunctional and chiral nature. google.com These compounds are increasingly recognized as versatile platforms for creating value-added chemicals from renewable biomass sources. google.com
A significant area of research is in medicinal chemistry and drug discovery. 1,4-Anhydro-D-xylitol serves as a key precursor in the synthesis of novel therapeutic agents. myskinrecipes.com One prominent example is its use in creating heteroanalogues of salacinol (B1681389), a naturally occurring sulfonium (B1226848) ion known for its potent glycosidase inhibitory activity. researchgate.netcdnsciencepub.com Glycosidase inhibitors are a critical class of drugs used in managing type 2 diabetes. researchgate.net By synthesizing analogues where the ring oxygen is replaced by sulfur or nitrogen, researchers aim to develop new and more effective enzyme inhibitors. researchgate.netcdnsciencepub.comdtu.dk For instance, a synthesized sulfonium ion analogue of salacinol derived from 1,4-anhydro-D-xylitol has demonstrated inhibitory effects on enzymes like barley-α-amylase and porcine pancreatic-α-amylase. researchgate.netcdnsciencepub.com
Beyond pharmaceuticals, anhydropentitols are being explored as precursors for sustainable materials. They are investigated for the development of biodegradable plastics and polymers, offering a renewable alternative to petroleum-based products. medchemexpress.commyskinrecipes.com Research has demonstrated the synthesis of amphiphilic compounds, useful as surfactants and plasticizers, from anhydropentitols. google.com This involves derivatizing the hydroxyl groups with fatty acids to create esters, which can then be further modified to produce molecules with both hydrophilic and hydrophobic properties. google.com These bio-based surfactants have potential applications in detergents, dispersants, and other industrial formulations. google.com
Historical Perspectives on Anhydrosugar Alcohol Synthesis and Utility
The synthesis and study of anhydro sugar alcohols are rooted in the broader history of carbohydrate chemistry, which has long sought to transform abundant natural sugars into other useful chemicals. The primary historical and current route to anhydropentitols like 1,4-Anhydro-D-xylitol begins with pentose (B10789219) sugars, such as xylose, which are abundant in biomass like wood and agricultural waste. google.com
The traditional pathway involves two main steps:
Reduction of Pentoses: The parent pentose sugar (e.g., D-xylose) is first reduced to its corresponding sugar alcohol, or pentitol (B7790432) (e.g., D-xylitol). ontosight.ai
Dehydrative Cyclization: The resulting pentitol is then subjected to acid-catalyzed dehydration. google.com This intramolecular reaction removes a molecule of water to form the stable five-membered (1,4-anhydro) or six-membered (1,5-anhydro) ring systems. The formation of 1,4-anhydropentitols from pentitols like xylitol and arabitol using Brønsted or Lewis acids is a well-established method. google.com
Historically, these compounds were primarily of academic interest, serving as models for understanding carbohydrate structure and reactivity. However, with the increasing need for sustainable chemical production, the utility of anhydropentitols has shifted. google.com They are now viewed as key renewable platform chemicals. google.com The drive to replace petroleum-derived aromatic compounds, such as those based on benzene, has positioned biomass-derived cyclic compounds like 1,4-Anhydro-D-xylitol as important antecedents for a new generation of green industrial materials, including polymers, surfactants, and additives. google.commyskinrecipes.com More recent synthetic approaches focus on improving efficiency, such as developing one-pot methods to produce 1,4-anhydro-D-xylitol directly from xylose. cnr.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAAIRBJJYZOW-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964160 | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-53-6, 491-19-0 | |
| Record name | 1,4-Anhydro-D-xylitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Anhydroxylitol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-xylitol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | XYLITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANHYDROXYLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Advanced Synthetic Strategies for 1,4 Anhydro D Xylitol
Intramolecular Dehydration Pathways of Xylitol (B92547)
The most common approach to synthesizing 1,4-Anhydro-D-xylitol is through the cyclization of xylitol, a five-carbon sugar alcohol. This process involves the removal of a water molecule to form a stable five-membered tetrahydrofuran (B95107) ring.
The intramolecular dehydration of xylitol is frequently facilitated by acid catalysts, which promote the cyclization reaction. google.com Both Brønsted and Lewis acids are effective in furnishing the desired anhydropentitols. google.com Strong mineral acids, such as sulfuric acid (H₂SO₄), are commonly employed. For instance, heating xylitol at 135 °C for 45 minutes in the presence of a 5% v/v aqueous solution of sulfuric acid can yield 1,4-anhydro-D-xylitol (xylitan) as a viscous liquid. mdpi.com The reaction of sugar alcohols like xylitol in acidic solutions leads to this 1,4-cyclization, yielding a relatively stable compound. rsc.org
Microwave-assisted techniques have been shown to significantly enhance reaction rates. An 85% yield of 1,4-anhydroxylitol was obtained by heating xylitol with a sulfuric acid catalyst in a 28% water/dioxane solvent system for just 15 minutes at 180 °C under microwave irradiation. acs.org Other catalysts, such as silicotungstic acid, have also been investigated for their kinetic properties in xylitol dehydration in water at temperatures between 160 °C and 200 °C. researchgate.net Furthermore, silica-supported tungsten oxide (WOx/SiO2) has been identified as a selective catalyst for the dehydration of xylitol to 1,4-anhydroxylitol. researchgate.net
| Catalyst | Reaction Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 135 °C, 45 min | Water (5% v/v) | 82% (as crude xylitan) | mdpi.com |
| Sulfuric Acid (H₂SO₄) | 180 °C, 15 min (Microwave) | 28% Water/Dioxane | 85% | acs.org |
| p-Toluenesulfonic acid (p-TsOH) | Mild conditions | Not specified | Good-to-high | researchgate.net |
| Silicotungstic Acid | 160-200 °C | Water | Kinetic study, yield varies | researchgate.net |
| WOx/SiO₂ | Not specified | Not specified | Selective catalysis | researchgate.net |
In a move towards greener and more sustainable chemical processes, the dehydration of xylitol can be performed in high-temperature water without the addition of any external catalysts. rsc.org Studies have investigated the intramolecular dehydration of xylitol in water at temperatures ranging from 523–573 K (250–300 °C). rsc.org Under these conditions, xylitol undergoes dehydration to form 1,4-anhydroxylitol. researchgate.net This method avoids the use of corrosive acid catalysts and simplifies product purification, although it requires more severe temperature conditions compared to catalyzed reactions. rsc.org Kinetic parameters for these non-catalyzed reactions have been estimated to better understand the reaction pathways and optimize conditions. rsc.orgresearchgate.net
The cyclization of xylitol can theoretically produce different isomers, but the reaction shows a high degree of regioselectivity, favoring the formation of the 1,4-anhydro product. masterorganicchemistry.com Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.comyoutube.com In the case of xylitol dehydration, the intramolecular nucleophilic attack to form the cyclic ether preferentially occurs between the hydroxyl group at the C1 position and the carbon at the C4 position. This leads to the formation of a thermodynamically stable five-membered tetrahydrofuran ring.
While the 1,4-isomer is the major product, minor products such as 1,5-anhydroxylitol can also be formed under certain conditions. For example, using hafnium triflate as a catalyst for xylitol dehydration results in 1,4-anhydroxylitol derivatives as the major products and 1,5-anhydroxylitol derivatives as minor products. google.com This outcome underscores the inherent regioselectivity of the cyclization process, which is crucial for producing a specific, desired anhydropentitol. researchgate.net
Synthesis from D-Sorbose and Alternative Precursors
While the direct dehydration of xylitol is the most straightforward route, 1,4-Anhydro-D-xylitol can also be prepared from alternative starting materials. One documented, though less direct, pathway involves a multi-step synthesis starting from D-Sorbose. researchgate.net Research has shown that 1,4-Anhydro-D-xylitol can be prepared from sorbose in a sequence of three steps. researchgate.net This alternative synthesis route provides flexibility in precursor selection, which can be advantageous depending on the availability and cost of the starting materials.
Derivatization Strategies for 1,4-Anhydro-D-xylitol
The presence of free hydroxyl groups on the 1,4-Anhydro-D-xylitol molecule makes it a versatile platform for further chemical modifications. These derivatization strategies allow for the synthesis of a wide range of compounds with tailored properties.
Esterification is a primary strategy for modifying 1,4-Anhydro-D-xylitol. The hydroxyl groups can be converted to esters using various methods, including reaction with fatty acid chlorides or through enzymatic processes. google.com For example, lipase (B570770) enzymes, such as Lipozyme 435, can be used to catalyze the esterification of anhydroxylitol with fatty acids like oleic acid at moderate temperatures (e.g., 60 °C). google.com This enzymatic approach is often preferred for its high selectivity and milder reaction conditions. google.com
To achieve selective functionalization, protecting group chemistry is often employed. The cis-diol moiety of 1,4-anhydro-D-xylitol can be protected with an isopropylidene ketal by reacting it with acetone (B3395972). mdpi.com This "xylitan acetonide" intermediate has a single remaining free hydroxyl group, which can then be selectively modified, for instance, by converting it into benzoate (B1203000) or arylsulfonate esters. mdpi.com Following the selective modification, the protecting group can be removed to yield the desired functionalized this compound derivative. This strategic derivatization opens the door to creating novel molecules, including amphipathic amine-esters and heteroanalogues for various applications. google.comcdnsciencepub.com
| Reagent/Catalyst | Intermediate | Product Type | Reference |
|---|---|---|---|
| Fatty Acid Chloride | None | Anhydropentitol fatty acid esters | google.com |
| Lipozyme 435 (Lipase) + Oleic Acid | None | Anhydropentitol fatty acid esters | google.com |
| Acetone/CuSO₄ then Benzoic/Sulfonic Acid Derivatives | Xylitan Acetonide | Benzoate and Arylsulfonate Esters | mdpi.com |
Formation of Ketal and Acetonide Derivatives as Synthetic Intermediates
The hydroxyl groups of 1,4-anhydro-D-xylitol offer multiple sites for chemical modification. To achieve regioselectivity and facilitate specific reactions, these hydroxyls are often protected. The formation of ketal and acetonide derivatives is a common and effective strategy, creating stable intermediates that mask certain hydroxyl groups while leaving others available for further functionalization.
A key intermediate in the synthesis of various xylitan derivatives is a xylitan acetonide. nih.gov This acetonide is typically prepared via an acid-catalyzed reaction of 1,4-anhydro-D-xylitol with acetone, often in the presence of a catalyst like copper (II) sulfate (B86663). researchgate.net The resulting acetonide, such as (±)-3,5-O-isopropylidene-1,4-xylitan, serves as a versatile platform for synthesizing a range of other compounds. The remaining free hydroxyl group at the C-2 position can be esterified to produce benzoate and arylsulfonate ester derivatives. nih.govresearchgate.net
For instance, the reaction of the xylitan acetonide intermediate with various benzoyl chlorides in pyridine (B92270) yields a series of benzoate derivatives. Similarly, treatment with different arylsulfonyl chlorides produces the corresponding arylsulfonate esters. nih.gov These reactions demonstrate the utility of the acetonide group in directing the synthesis towards specific, targeted molecules.
Another important class of ketal protecting groups are benzylidene acetals. In the synthesis of heteroanalogues, a benzylidene acetal (B89532) of D-xylitol has been used as a key alkylating agent. cdnsciencepub.com These protecting groups are crucial for controlling the reactivity of the polyol structure during multi-step synthetic sequences.
Below is a table summarizing examples of derivatives synthesized from a xylitan acetonide intermediate.
Table 1: Examples of Derivatives Synthesized from (±)-3,5-O-isopropylidene-1,4-xylitan Click on the column headers to sort the data.
| Derivative Class | Specific Compound Example | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoate | (±)-2-(4-Methoxybenzoyl)-3,5-O-isopropylidene-1,4-xylitan | 4-Methoxybenzoyl chloride, Pyridine, CH₂Cl₂ | 25 | nih.gov |
| Benzoate | (±)-2-(4-Methylbenzoyl)-3,5-O-isopropylidene-1,4-xylitan | 4-Methylbenzoyl chloride, Pyridine, CH₂Cl₂ | 55 | nih.gov |
| Benzoate | (±)-2-(3,4,5-Trimethoxybenzoyl)-3,5-O-isopropylidene-1,4-xylitan | 3,4,5-Trimethoxybenzoyl chloride, Pyridine, CH₂Cl₂ | 12 | nih.gov |
| Arylsulfonate Ester | (±)-2-(4-Nitrobenzenesulfonyl)-3,5-O-isopropylidene-1,4-xylitan | 4-Nitrobenzenesulfonyl chloride, Pyridine, DMAP, CH₂Cl₂ | 85 | nih.gov |
Introduction of Heteroatoms for Anhydro-D-xylitol Heteroanalogue Synthesis
A significant area of advanced synthetic strategy involves the replacement of the ring oxygen or a hydroxyl oxygen in 1,4-anhydro-D-xylitol with other heteroatoms, primarily sulfur and nitrogen. This approach generates heteroanalogues with modified electronic properties and three-dimensional structures, which are of interest in fields such as medicinal chemistry, particularly for the development of glycosidase inhibitors. cdnsciencepub.comcdnsciencepub.comsfu.ca
The synthesis of these heteroanalogues often targets mimics of naturally occurring glycosidase inhibitors, such as salacinol (B1681389). cdnsciencepub.comcdnsciencepub.comresearchgate.net A prevalent synthetic strategy relies on the nucleophilic attack of a sulfur or nitrogen analogue of 1,4-anhydro-D-xylitol at the least-hindered carbon of a cyclic sulfate, such as 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net
For the synthesis of sulfur-containing analogues (thiosugars), a protected 1,4-anhydro-4-thio-D-xylitol is often used as the key nucleophile. For example, 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-xylitol can be alkylated with a cyclic sulfate in acetone with potassium carbonate to yield the desired sulfonium (B1226848) ion precursor. cdnsciencepub.com Similarly, nitrogen-containing analogues (iminosugars) are synthesized using a nitrogen-containing xylitol derivative, such as a 1,4-dideoxy-1,4-imino-D-xylitol derivative, as the nucleophile in a similar coupling reaction. cdnsciencepub.comresearchgate.net
Research has also extended to the synthesis of selenium analogues, using a similar nucleophilic substitution strategy with reagents like 2,3,5-tri-O-benzyl-1,4-anhydro-4-seleno-D-arabinitol. researchgate.net The resulting sulfonium, ammonium (B1175870), and selenonium ions are investigated for their biological activities, including their potential to inhibit various glycosidase enzymes. cdnsciencepub.comcdnsciencepub.comresearchgate.net
The table below outlines the synthesis of different heteroanalogues of 1,4-anhydro-D-xylitol.
Table 2: Synthesis of 1,4-Anhydro-D-xylitol Heteroanalogues Click on the column headers to sort the data.
| Heteroatom | Key Reactant (Nucleophile) | Key Reactant (Electrophile) | Resulting Analogue Type | Reference |
|---|---|---|---|---|
| Sulfur | 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-xylitol | 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate | Sulfonium ion | cdnsciencepub.com |
| Nitrogen | 1,4-dideoxy-1,4-imino-D-xylitol derivative | 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate | Ammonium ion | cdnsciencepub.comresearchgate.net |
Chemical Reactivity and Transformation Studies of 1,4 Anhydro D Xylitol
Oxidation and Reduction Reactions of 1,4-Anhydro-D-xylitol
The oxidation of the secondary hydroxyl groups of 1,4-Anhydro-D-xylitol to ketones and the subsequent reduction of these ketones are fundamental transformations. While specific studies focusing exclusively on the oxidation of 1,4-Anhydro-D-xylitol are not extensively detailed in prominent literature, precedents set by similar carbohydrate structures provide significant insight into potential synthetic routes.
Palladium-catalyzed alcohol oxidation has been demonstrated as a method for chemo- and regioselective modification of unprotected 1,4-linked glucans. nih.gov This technique allows for the highly regioselective mono-oxidation of a terminal C3-OH functionality, suggesting that a similar approach could be employed to selectively oxidize one of the secondary hydroxyl groups of 1,4-Anhydro-D-xylitol. nih.gov
Enzymatic methods also present a viable pathway for regioselective oxidation. For instance, levoglucosan (B13493) dehydrogenase (LGDH) has been identified, which specifically oxidizes the C3-hydroxyl group of 1,6-anhydro-β-D-glucose. nih.gov This enzyme also shows activity toward other anhydro sugars like 1,5-anhydro-D-glucitol. nih.gov The high specificity of such enzymes suggests the potential for developing biocatalysts for the targeted oxidation of one of the two stereochemically distinct secondary hydroxyls (at C2 and C3) of 1,4-Anhydro-D-xylitol.
The reduction of xylitol (B92547) itself is a key step in its industrial production from D-xylose, typically through catalytic hydrogenation over nickel or ruthenium catalysts. nih.gov The reverse reaction, the oxidation of xylitol, can be catalyzed by enzymes like xylitol dehydrogenase. nih.gov These well-established processes for the open-chain parent compound form the basis for understanding the reduction of ketone derivatives of 1,4-Anhydro-D-xylitol back to the corresponding secondary alcohols.
Substitution Reactions and Regioselective Transformations of Hydroxyl Groups
The three hydroxyl groups of 1,4-Anhydro-D-xylitol offer multiple sites for substitution reactions, with regioselectivity being a key challenge and objective. Research has demonstrated successful methods for the controlled functionalization of this molecule.
A general method for synthesizing all positional isomers of methylated and acetylated or benzoylated 1,4-Anhydro-D-xylitol has been developed. nih.gov This involves sequential partial methylation and benzoylation (or vice versa), followed by separation of the isomers via high-performance liquid chromatography (HPLC). This approach allows for the creation of a library of derivatives with specific protection patterns, which are valuable as standards and synthetic intermediates. nih.gov
Further synthetic efforts have yielded various derivatives through operationally simple procedures. mdpi.com Starting from (±)-xylitan (a racemic mixture of 1,4-anhydro-D/L-xylitol), an acetonide can be formed across the cis-diol (C2 and C3), allowing for selective functionalization of the primary C5 hydroxyl group. This key intermediate has been used to prepare a range of benzoate (B1203000) and arylsulfonate esters. mdpi.com
The hydroxyl groups can also be converted into leaving groups to facilitate nucleophilic substitution. For example, 1,4-Anhydro-D-xylitol can be converted into 1,4:2,3-dianhydro-D-ribitol. thieme-connect.de This transformation involves protection of the C2 and C5 hydroxyls, followed by mesylation of the C3 hydroxyl and subsequent treatment with a base to induce intramolecular nucleophilic attack, forming an epoxide ring. thieme-connect.de
Table 1: Examples of Substitution Reactions on 1,4-Anhydro-D-xylitol and its Derivatives
| Starting Material | Reagents | Product(s) | Reference |
|---|---|---|---|
| 1,4-Anhydro-D-xylitol | Sequential partial methylation and benzoylation | All positional isomers of methylated and benzoylated 1,4-anhydro-D-xylitol | nih.gov |
| (±)-1,4-Anhydroxylitol (Xylitan) | Acetone (B3395972), CuSO4 then various benzoyl chlorides or arylsulfonyl chlorides | (±)-Xylitan acetonide, followed by various C5-O-benzoate and C5-O-arylsulfonate esters | mdpi.com |
| 1,4-Anhydro-D-xylitol derivative | 1. MsCl, py; 2. NaOH | 1,4:2,3-Dianhydro-D-ribitol (epoxide formation) | thieme-connect.de |
Mechanistic Insights into Ring-Opening Reactions of 1,4-Anhydro-D-xylitol Derivatives
The tetrahydrofuran (B95107) ring of 1,4-Anhydro-D-xylitol is generally stable, but derivatives containing strained rings, such as epoxides, are susceptible to ring-opening reactions. These reactions are crucial for introducing new functionalities with specific stereochemistry.
A key example involves the synthesis of amino-pentitols from 1,4-Anhydro-D-xylitol. The process starts by converting it into 1,2:3,4-dianhydro-D-ribitol, which contains two epoxide rings. researchgate.net Reaction of this di-epoxide with concentrated ammonium (B1175870) hydroxide (B78521) leads to a highly regioselective nucleophilic attack exclusively at the C-2 position. This specific attack opens one of the epoxide rings to yield 2-amino-1,4-anhydro-D-arabinitol, demonstrating the influence of the anhydro-scaffold on the regioselectivity of the ring-opening. researchgate.net
Another important ring-opening strategy involves the use of cyclic sulfates. In the synthesis of analogues of the glycosidase inhibitor salacinol (B1681389), nitrogen or sulfur analogues of 1,4-anhydro-D-xylitol act as nucleophiles. cdnsciencepub.comrsc.org These nucleophiles attack the least-hindered carbon of a 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate (B86663), opening the sulfate ring to form a new carbon-heteroatom bond. rsc.org This strategy highlights how derivatives of 1,4-Anhydro-D-xylitol can be employed as key components in building more complex molecular architectures through ring-opening mechanisms.
Pummerer-like Rearrangements in Carbohydrate-Based Anhydroalditol Heterocycles
The Pummerer rearrangement and its variants are powerful tools for C-C bond formation and functionalization adjacent to a heteroatom. Studies on sulfur and selenium-containing analogues of anhydroalditols have provided valuable insights into these transformations.
Research has been conducted on Pummerer-like rearrangements of carbohydrate-based heterocycles where the ring oxygen is replaced by sulfur or selenium. nih.gov For instance, ozonization of 1,5-anhydroxylitol derivatives containing a sulfur or selenium ring heteroatom at low temperatures produces unstable ozonide intermediates. Upon warming, these intermediates can decompose to the corresponding sulfoxides or selenoxides. nih.gov
Significantly, if acetic anhydride (B1165640) is added to the cold ozonization mixture, Pummerer rearrangement products are formed upon warming. nih.gov This reaction proceeds through the rearrangement of putative ozonide acetate (B1210297) intermediates. Interestingly, treating the isolated sulfoxides or selenoxides with acetic anhydride also induces the Pummerer rearrangement, although the sulfoxides require much higher temperatures, indicating a different mechanistic pathway. nih.gov Trapping experiments suggest that the milder, ozonide-based method may involve radical species. nih.gov These findings have been applied in the synthesis of 4-selenothreofuranose derivatives via seleno-Pummerer type reactions, providing a method to introduce nucleobases stereoselectively. sc.edu
Catalytic Deoxygenation Pathways and Production of Renewable Chemicals from Xylitol and Derivatives
Xylitol is recognized as a key platform chemical derived from biomass, and its catalytic deoxygenation is a promising route to a variety of renewable chemicals and fuels. Current time information in Bangalore, IN.ontosight.ai 1,4-Anhydro-D-xylitol is a primary product of this process.
The dehydration of xylitol to 1,4-Anhydro-D-xylitol can be achieved under various conditions. One method involves heating xylitol in the presence of a strong acid, such as sulfuric acid or benzenesulfonic acid. mdpi.comacs.org Another approach uses high-temperature water (523-573 K) without any added acid catalyst. researchgate.net The kinetics of these dehydration reactions are influenced by the stereochemistry of the hydroxyl groups. researchgate.net Catalytic systems, such as hafnium triflate, can also efficiently convert xylitol entirely to anhydro-xylitols. google.com
Further deoxygenation of xylitol and its anhydro-derivatives can lead to other valuable products. Catalytic hydrodeoxygenation (HDO) using systems like a Ru-based catalyst in a phosphonium (B103445) ionic liquid can convert xylitol into pentenes. mdpi.com A ReOx-Pd/CeO2 catalyst has been studied for the simultaneous hydrodeoxygenation of xylitol to 1,2-dideoxypentitol and 1,2,5-pentanetriol, with the reaction kinetics determined to be zero-order with respect to xylitol. sc.edu These processes are part of a broader effort to develop efficient catalysts for selective C-O and C-C bond cleavage to upgrade biomass-derived polyols into sustainable chemicals. Current time information in Bangalore, IN.
Table 2: Catalytic Systems for the Conversion of Xylitol
| Catalyst/Conditions | Primary Product(s) from Xylitol | Reference |
|---|---|---|
| High-temperature water (548 K) | 1,4-Anhydro-D-xylitol | researchgate.net |
| Hf(OTf)4 in 2-ethylhexanol | 1,4-Anhydroxylitol and its mono-ethers | google.com |
| RuBr3 in Bu4PBr (ionic liquid) with H2 | Pentenes, Cyclopentene | mdpi.com |
| ReOx-Pd/CeO2 with H2 | 1,2-dideoxypentitol, 1,2,5-pentanetriol | sc.edu |
Biological Activities and Mechanistic Investigations of 1,4 Anhydro D Xylitol and Its Derivatives
Antimicrobial Efficacy and Enhancement of Antifungal Activity
While extensive research has been conducted on the antimicrobial properties of xylitol (B92547), a sugar alcohol from which 1,4-Anhydro-D-xylitol is derived, specific studies on the intrinsic antimicrobial efficacy of 1,4-Anhydro-D-xylitol are not extensively detailed in current literature. Xylitol itself has demonstrated notable antifungal activity, particularly against Candida albicans. Research has established the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of xylitol for C. albicans to be 20 x 10^4 μg/mL and 40 x 10^4 μg/mL, respectively nih.gov. These findings suggest that xylitol possesses considerable antimicrobial effects and can be a valuable component in products aimed at managing candidiasis nih.gov.
Furthermore, xylitol has been shown to reduce the levels of Streptococcus mutans, a key bacterium associated with dental caries, in plaque and saliva nih.gov. Its mechanism involves the disruption of the energy production processes of these bacteria, leading to a futile energy consumption cycle and eventual cell death nih.gov. Studies have also indicated that xylitol can reduce plaque formation and bacterial adherence nih.gov. The antimicrobial efficacy of xylitol-containing mouth rinses has been found to be comparable to that of chlorhexidine (B1668724) in reducing Streptococcus mutans counts in both children and the elderly nih.gov. While these findings are for xylitol, they provide a basis for potential investigations into whether 1,4-Anhydro-D-xylitol shares or enhances these properties. However, direct evidence for 1,4-Anhydro-D-xylitol's role in enhancing the activity of other antifungal agents is not yet available.
Glycosidase Inhibition Profiles and Relevance in Metabolic Regulation
Derivatives of 1,4-Anhydro-D-xylitol have been synthesized and evaluated as potent glycosidase inhibitors, highlighting their potential in the regulation of metabolic pathways. Researchers have synthesized heteroanalogues of the naturally occurring sulfonium (B1226848) ion, salacinol (B1681389), by incorporating sulfur or nitrogen atoms into the 1,4-Anhydro-D-xylitol ring structure dtu.dkcdnsciencepub.com. Salacinol is an active principle found in Salacia reticulata, a plant traditionally used for treating Type 2 diabetes dtu.dkcdnsciencepub.com.
One such synthesized sulfonium ion derivative of 1,4-Anhydro-D-xylitol demonstrated inhibitory activity against barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA), with K_i values of 109 ± 11 µM and 55 ± 5 µM, respectively dtu.dkcdnsciencepub.com. In contrast, the corresponding ammonium (B1175870) ion derivative showed no significant inhibition of either of these enzymes, nor did either compound significantly inhibit glucoamylase dtu.dkcdnsciencepub.com. This highlights the specificity of the sulfonium ion in mediating glycosidase inhibition.
The following table summarizes the inhibitory activity of these 1,4-Anhydro-D-xylitol heteroanalogues:
| Compound | Target Enzyme | K_i Value (µM) |
| Sulfonium ion derivative | Barley-α-amylase (AMY1) | 109 ± 11 |
| Sulfonium ion derivative | Porcine pancreatic-α-amylase (PPA) | 55 ± 5 |
| Ammonium ion derivative | Barley-α-amylase (AMY1) | No significant inhibition |
| Ammonium ion derivative | Porcine pancreatic-α-amylase (PPA) | No significant inhibition |
These findings underscore the potential of modifying the 1,4-Anhydro-D-xylitol scaffold to develop selective glycosidase inhibitors, which could have therapeutic applications in managing conditions like diabetes by controlling carbohydrate metabolism.
Anti-parasitic Activity against Pathogenic Protozoa, including Trypanosoma cruzi
Recent research has identified derivatives of 1,4-Anhydro-D-xylitol, also referred to as xylitan, as a promising chemical framework for the development of new drug candidates for Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi mdpi.com. A series of novel xylitan derivatives, including benzoate (B1203000), arylsulfonate esters, and 1,2,3-triazole derivatives, were synthesized from xylitol and evaluated for their in vitro activity against both the amastigote and trypomastigote forms of T. cruzi mdpi.comnih.gov.
The investigation revealed that several of these derivatives exhibited significant trypanocidal activity. The anti-parasitic effects of these compounds were assessed in T. cruzi-infected cell lineages, with benznidazole (B1666585) used as a positive control mdpi.com. The cytotoxicity of these compounds was also determined in mammalian L929 cells to assess their selectivity mdpi.com. While the parent compound, xylitol, is a five-carbon sugar alcohol with applications in medicine and as a sweetener, its conversion to 1,4-Anhydro-D-xylitol and subsequent derivatization has opened new avenues for its therapeutic application in infectious diseases mdpi.com. The study highlights that while 1,4-anhydro-alditols have been explored for treating infectious diseases, xylitan derivatives have been a largely underexplored area of research mdpi.com.
Influence on Sugar Absorption and Broader Metabolic Pathway Studies
While 1,4-Anhydro-D-xylitol is utilized in research settings to study sugar absorption and metabolism, specific data on its direct influence on sugar absorption mechanisms are limited chemimpex.com. The broader research context is often provided by studies on its parent compound, xylitol. Xylitol has been shown to reduce intestinal glucose absorption by inhibiting major carbohydrate-digesting enzymes, slowing gastric emptying, and accelerating the intestinal transit rate nih.govnih.gov. A study on the effects of xylitol on carbohydrate-digesting enzymes showed concentration-dependent inhibition of alpha-amylase and alpha-glucosidase nih.gov.
In a human study, a chronic intake of xylitol did not significantly affect intestinal glucose absorption in individuals with obesity mdpi.com. This suggests that its long-term use as a sugar substitute may not alter the fundamental processes of glucose uptake in the intestine in this population mdpi.com. Research on xylitol's metabolic fate indicates that it has a low glycemic index and is metabolized differently from glucose, with a portion being converted in the liver and the remainder being fermented by gut bacteria nih.gov. While these findings for xylitol are informative, further studies are needed to elucidate the specific effects of 1,4-Anhydro-D-xylitol on sugar transporters and its broader impact on metabolic pathways.
Structure-Activity Relationship (SAR) Studies of 1,4-Anhydro-D-xylitol Derivatives
The biological activities of 1,4-Anhydro-D-xylitol derivatives are closely linked to their structural features, as demonstrated by structure-activity relationship (SAR) studies in the context of glycosidase inhibition and anti-parasitic activity.
In the context of anti-trypanosomal activity, the derivatization of the hydroxyl groups of 1,4-Anhydro-D-xylitol with various moieties such as benzoates, arylsulfonate esters, and 1,2,3-triazoles has been explored to establish SAR mdpi.com. The variation in the substituents allows for the modulation of properties like lipophilicity and electronic character, which in turn can influence the compound's ability to interact with parasitic targets and penetrate cell membranes.
Molecular Mechanisms of Interaction with Biological Targets
The specific molecular mechanisms through which 1,4-Anhydro-D-xylitol and its derivatives interact with their biological targets are a subject of ongoing investigation. However, fundamental principles of molecular recognition, particularly the role of hydrogen bonding, are central to their activity.
Role of Hydrogen Bonding in Molecular Recognition
Hydrogen bonds are critical for the specific and high-affinity binding of ligands to the active sites of enzymes and other protein targets mdpi.com. For carbohydrate-based molecules like 1,4-Anhydro-D-xylitol, the hydroxyl groups are key functional groups that can act as both hydrogen bond donors and acceptors. These interactions are essential for the proper orientation of the inhibitor within the enzyme's active site, mimicking the binding of the natural substrate.
Dynamics of Enzyme Substrate and Inhibitor Interactions
Research into the enzymatic interactions of 1,4-anhydro-D-xylitol derivatives has primarily centered on their potential as glycosidase inhibitors. Glycosidases are a broad class of enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a key therapeutic strategy for conditions like diabetes and viral infections. The structural rigidity and specific stereochemistry of the 1,4-anhydro-D-xylitol scaffold make it an attractive core for the design of transition-state analogue inhibitors.
A notable example is the synthesis of heteroanalogues of salacinol, a potent naturally occurring α-glucosidase inhibitor. Salacinol possesses a unique sulfonium sulfate (B86663) inner salt structure. By replacing the five-membered anhydro-sugar ring of salacinol with a 1,4-anhydro-D-xylitol moiety, researchers have been able to probe the structure-activity relationships (SAR) that govern the inhibitory activity of this class of compounds.
In one key study, two heteroanalogues of salacinol incorporating a 1,4-anhydro-D-xylitol ring were synthesized and evaluated for their inhibitory effects on α-amylases. dtu.dk One derivative, a sulfonium ion, demonstrated significant inhibitory activity against both barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA). dtu.dk In contrast, the corresponding ammonium ion derivative showed no significant inhibition of these enzymes. dtu.dk This finding underscores the critical role of the sulfur atom and the resulting sulfonium ion in the inhibitory mechanism, likely through electrostatic interactions within the enzyme's active site.
The inhibitory constants (Ki) for the active sulfonium ion derivative were determined, providing a quantitative measure of its potency. These values indicate a micromolar-level inhibition, suggesting a moderate affinity for the target enzymes. The dynamics of this inhibition, including whether it is competitive, non-competitive, or uncompetitive, have not been fully elucidated in the available literature. Such kinetic studies would be crucial for a deeper understanding of how these inhibitors interact with the enzyme in the presence of the natural substrate.
Furthermore, molecular modeling and structural biology studies, such as X-ray crystallography or NMR spectroscopy, of the enzyme-inhibitor complex would be invaluable. These techniques could provide a detailed, atomic-level view of the binding mode of the 1,4-anhydro-D-xylitol derivative within the enzyme's active site. This would reveal the specific amino acid residues involved in the interaction, the conformational changes that may occur upon binding, and the precise molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to the inhibitory activity. Such information is essential for the rational design of more potent and selective second-generation inhibitors based on the 1,4-anhydro-D-xylitol scaffold.
While the current body of research provides a promising starting point, further investigations are needed to fully comprehend the dynamics of enzyme substrate and inhibitor interactions for 1,4-anhydro-D-xylitol and its derivatives. Future studies should aim to:
Elucidate the mode of inhibition for the active sulfonium ion derivative.
Conduct structural studies to visualize the enzyme-inhibitor complex.
Synthesize and evaluate a broader range of 1,4-anhydro-D-xylitol derivatives to expand the structure-activity relationship data.
Investigate the potential for 1,4-anhydro-D-xylitol itself to act as a substrate or inhibitor for a wider range of enzymes beyond its current use in metabolic assays.
Interactive Data Table: Inhibitory Activity of 1,4-Anhydro-D-xylitol Derivatives
| Derivative | Target Enzyme | Inhibition Constant (Ki) | Activity |
| Sulfonium ion analogue of salacinol | Barley-α-amylase (AMY1) | 109 ± 11 µM | Active |
| Sulfonium ion analogue of salacinol | Porcine Pancreatic-α-amylase (PPA) | 55 ± 5 µM | Active |
| Ammonium ion analogue of salacinol | Barley-α-amylase (AMY1) | Not significant | Inactive |
| Ammonium ion analogue of salacinol | Porcine Pancreatic-α-amylase (PPA) | Not significant | Inactive |
Advanced Analytical and Computational Methodologies in 1,4 Anhydro D Xylitol Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental in the analysis of 1,4-Anhydro-D-xylitol, enabling its separation from related compounds such as its parent polyol, xylitol (B92547), and other sugar isomers. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like 1,4-Anhydro-D-xylitol. Due to the lack of a strong chromophore in its structure, direct UV detection can be challenging. However, derivatization or the use of universal detectors enhances its applicability.
Detailed Research Findings: While specific quantitative HPLC methods for 1,4-Anhydro-D-xylitol are not extensively documented in publicly available literature, methods developed for xylitol and other sugar alcohols can be adapted. For instance, a common approach involves pre-column derivatization to introduce a UV-active moiety, allowing for sensitive detection. Refractive Index (RI) detection and Evaporative Light Scattering Detection (ELSD) are also employed for the analysis of underivatized anhydrosugars. A study comparing UV detection (UVD), ELSD, and RI detectors for xylitol analysis found that HPLC-UVD offered the lowest limits of detection and quantification nih.govnih.gov.
A typical HPLC method for the analysis of "anhydroxylitol" as part of a larger mixture might utilize an amide column with a gradient elution. For instance, a UPLC (Ultra-Performance Liquid Chromatography) system with a BEH Amide column can be used with a mobile phase gradient of acetonitrile (B52724) and water containing a modifier like ammonium (B1175870) hydroxide (B78521) to achieve separation.
Table 1: Illustrative HPLC-UV Method Parameters for Derivatized 1,4-Anhydro-D-xylitol Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (77:23, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm (after derivatization) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table is illustrative and based on typical methods for derivatized sugar alcohols.
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile compounds. Since 1,4-Anhydro-D-xylitol is non-volatile, derivatization is a prerequisite for its analysis by GC. Common derivatization strategies include silylation or acetylation, which convert the polar hydroxyl groups into more volatile silyl (B83357) ethers or esters.
Detailed Research Findings: GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for the analysis of derivatized sugars and their anhydrides. The Therapeutic Goods Administration (TGA) of Australia outlines a GC method for the identification of a mixture containing "this compound" (xylitan) mdpi.com. This method utilizes a high-polarity wax column and a temperature gradient to separate the components. The retention time under specific chromatographic conditions is a key identifier for the compound.
Table 2: Example GC Method Parameters for the Analysis of Derivatized 1,4-Anhydro-D-xylitol
| Parameter | Value |
| Column | Fused silica (B1680970) CP-Wax-52CB (10 m x 0.10 mm i.d., 0.2 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 300 °C |
| Oven Program | Initial temperature 150 °C, ramped to 350 °C at 8 °C/min |
| Detector | Flame Ionization Detector (FID) at 350 °C |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
This table is based on the TGA compositional guideline for a related product and represents a typical GC method.
Capillary Electrophoresis (CE) offers an alternative approach for the separation of charged and neutral species with high efficiency and minimal sample consumption. For neutral molecules like 1,4-Anhydro-D-xylitol, Micellar Electrokinetic Chromatography (MEKC) or the formation of charged complexes is necessary to induce migration in an electric field.
Detailed Research Findings: The application of CE to the specific analysis of 1,4-Anhydro-D-xylitol is not well-documented. However, CE has been successfully employed for the separation of other sugar isomers and related compounds. The separation in CE is based on the charge-to-size ratio of the analytes. By forming complexes with borate (B1201080) ions, neutral sugars can acquire a negative charge, enabling their separation in a bare fused-silica capillary. The electrophoretic mobility of these complexes will differ based on the stereochemistry and the number of hydroxyl groups available for complexation, allowing for the separation of isomers.
Spectroscopic Techniques for Structural Elucidation and Detailed Characterization
Spectroscopic techniques provide invaluable information about the molecular structure, connectivity, and three-dimensional conformation of 1,4-Anhydro-D-xylitol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments are employed to assign all proton and carbon signals and to determine the connectivity of the atoms within the molecule.
Detailed Research Findings: While a complete, publicly available, assigned ¹H and ¹³C NMR spectrum for 1,4-Anhydro-D-xylitol is not readily found, the general chemical shift regions for such a molecule can be predicted based on its structure. The protons and carbons of the tetrahydrofuran (B95107) ring and the hydroxymethyl group would exhibit characteristic chemical shifts.
Furthermore, NMR is instrumental in conformational analysis. The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which in turn helps to define the puckering of the five-membered ring. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can identify protons that are close in space, providing through-space correlations that are crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Anhydro-D-xylitol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1/C1 | 3.5 - 3.8 | 60 - 65 |
| H2/C2 | 3.8 - 4.2 | 70 - 75 |
| H3/C3 | 3.8 - 4.2 | 70 - 75 |
| H4/C4 | 4.0 - 4.4 | 75 - 80 |
| H5/C5 | 3.6 - 3.9 | 65 - 70 |
This table presents estimated chemical shift ranges based on the analysis of similar sugar derivatives and is for illustrative purposes.
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides both retention time and mass information, leading to highly specific identification and quantification.
Detailed Research Findings: In the context of 1,4-Anhydro-D-xylitol analysis, MS can be used to confirm the molecular weight of the compound and to obtain structural information through fragmentation patterns. Electron Ionization (EI), commonly used in GC-MS, would lead to characteristic fragmentation of the derivatized molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques like Electrospray Ionization (ESI) is particularly useful for the analysis of underivatized 1,4-Anhydro-D-xylitol. The TGA document for a product containing "this compound" specifies the detection of its sodium adduct ion [M+Na]⁺ at m/z 157 and the dimer adduct [2M+Na]⁺ at m/z 291 in ESI-MS mdpi.com.
Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ions) is generated, which can be used for unambiguous identification and quantification in complex matrices.
Table 4: Key Mass Spectrometric Data for 1,4-Anhydro-D-xylitol
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) |
| LC-ESI-MS | Positive ESI | 157 [M+Na]⁺ | - |
| LC-ESI-MS/MS | Positive ESI | 135 [M+H]⁺ | Expected fragments from loss of H₂O, CH₂O |
| GC-EI-MS (of TMS derivative) | Electron Ionization | - | Characteristic fragments of silylated sugars |
This table includes data from the TGA and illustrates expected fragmentation patterns. Specific product ions would require experimental determination.
Computational chemistry has emerged as a powerful tool in chemical research, providing insights into molecular structures, properties, and reaction dynamics that can be difficult to obtain through experimental methods alone. For a molecule like 1,4-Anhydro-D-xylitol, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a window into its behavior at the atomic level. These methods are crucial for understanding reaction mechanisms, selectivity, and the complex interactions that govern its properties in various environments.
Density Functional Theory (DFT) Calculations for Reaction Selectivity and Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,4-Anhydro-D-xylitol, DFT calculations are instrumental in elucidating the mechanisms of its formation and subsequent reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states, determine activation energies, and predict the most likely reaction pathways. This predictive power is essential for understanding and controlling reaction selectivity.
DFT studies on related sugar derivatives, such as the acid-catalyzed conversion of D-xylose and D-xylulose to furfural, demonstrate the utility of this approach. dtu.dk Such studies calculate the Gibbs free energy for various reaction steps, including mutual transformations between isomers and intermediates. dtu.dk By comparing the energy barriers of different pathways, the dominant reaction mechanism can be deduced. For example, in the study of xylose dehydration, DFT was used to evaluate the catalytic performance of different acids and the effect of solvents like water and tetrahydrofuran (THF). dtu.dk
Similarly, research into the pyrolysis of glucose to form anhydrosugars leverages quantum chemistry calculations to gain deep insights into their formation mechanisms. acs.org These computational studies can reveal how factors like the anomeric effect influence the formation of specific anhydro-ring structures. acs.org By applying these principles to 1,4-Anhydro-D-xylitol, DFT can be used to model its synthesis from xylitol via acid-catalyzed dehydration. chemsynlab.com The calculations would involve mapping the reaction pathway, optimizing the geometries of reactants, transition states, and products, and calculating the associated energy changes.
The table below illustrates the type of data generated from DFT calculations, using the example of D-xylose conversion, which is structurally related to the formation of 1,4-Anhydro-D-xylitol.
| Reaction Step | Catalyst | Solvent | Calculated Energy Barrier (kcal/mol) |
| D-xylose to 1,2-enediol | H₃O⁺ | Water | 35.8 |
| D-xylulose to 1,2-enediol | H₃O⁺ | Water | 28.9 |
| 1,2-enediol to Furfural | H₃O⁺ | Water | 30.1 |
This table is representative of data from DFT studies on related pentose (B10789219) sugars and demonstrates how energy barriers are calculated to determine rate-limiting steps and dominant reaction pathways. dtu.dk
These computational insights are invaluable for optimizing reaction conditions to selectively favor the production of 1,4-Anhydro-D-xylitol over other potential side products.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes, solvation dynamics, and intermolecular interactions. mdpi.com For 1,4-Anhydro-D-xylitol, MD simulations are particularly useful for understanding how it interacts with solvents, such as water, and other molecules.
The hydration properties of its parent compound, xylitol, have been studied using MD simulations. nih.govrsc.org These studies analyze the radial and angular distribution functions of water molecules around the solute, the dynamics of hydrogen bonding, and water residence times to characterize the hydration shell. nih.gov Such analyses reveal that xylitol is strongly hydrated, adopting a linear conformation in solution. nih.gov
Applying MD simulations to 1,4-Anhydro-D-xylitol would provide similar insights into its behavior in an aqueous environment. The simulations would model the interactions between the hydroxyl groups of the this compound and the surrounding water molecules, revealing the structure and stability of its hydration shell. Key parameters that can be extracted from these simulations include:
Hydration Number: The average number of water molecules in the first solvation shell.
Hydrogen Bond Lifetime: The duration of hydrogen bonds between 1,4-Anhydro-D-xylitol and water, indicating the strength of the interaction.
Conformational Analysis: The flexibility of the five-membered anhydro ring and the orientation of its substituents in solution.
The data below, based on findings for aqueous xylitol solutions, exemplifies the quantitative results that can be obtained from MD simulations. rsc.org
| Property | Value | Description |
| Effective Hydration Number | ~5.7 | The number of water molecules dynamically coupled to a xylitol molecule. |
| Hydrating Water Retardation Factor | ~2.6 | A measure of how much slower hydrating water molecules are compared to bulk water. |
| Effective Dipole Moment (Hydroxyl Groups) | ~3.4 D | The calculated dipole moment for the hydroxyl groups, indicating their polarity and interaction strength. |
This table presents representative data from studies on xylitol, the precursor to 1,4-Anhydro-D-xylitol, illustrating the detailed insights into solute-solvent interactions provided by MD simulations. rsc.org
By understanding these fundamental interactions, researchers can better predict the physicochemical properties of 1,4-Anhydro-D-xylitol, such as its solubility and its potential to act as a binder or excipient in various formulations. medchemexpress.com
Future Directions and Interdisciplinary Research Opportunities
Exploration of Novel and Green Synthetic Routes
The conventional synthesis of 1,4-Anhydro-D-xylitol typically involves the dehydration of xylitol (B92547) using strong acid catalysts like sulfuric acid. chemsynlab.com While effective, this method presents environmental and operational challenges. Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic pathways.
Key areas of exploration include:
Heterogeneous Catalysis: The use of solid acid catalysts is a promising alternative to homogeneous catalysts. Materials such as zeolites, metal oxides, and functionalized mesoporous silica (B1680970) are being investigated to improve reaction selectivity, simplify catalyst recovery and reuse, and minimize corrosive waste streams. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally benign approach. Research into identifying or engineering enzymes, such as dehydratases, that can selectively convert xylitol to its 1,4-anhydro form is a significant future direction. usda.gov This approach could lead to higher yields under milder reaction conditions.
| Method | Catalyst/Enzyme | Advantages | Challenges |
|---|---|---|---|
| Chemical Hydrogenation | Raney Ni, Ru/C, Ru/Al2O3 | Well-established, high conversion rates | Requires high pressure H2, potential for catalyst deactivation, use of expensive metals ncsu.edumdpi.com |
| Catalytic Transfer Hydrogenation | Ru/C, Ru/Al2O3 with formic acid | Avoids high-pressure H2, uses renewable H-donor ncsu.edu | Requires a base for sufficient conversion, potential for side reactions ncsu.edu |
| Enzymatic Synthesis | Yeast cell lysates (e.g., from Candida species) | High specificity, mild reaction conditions, environmentally friendly usda.gov | Requires co-factor regeneration, potential for enzyme inhibition usda.gov |
Identification of New Biological Targets and Therapeutic Potentials
While 1,4-Anhydro-D-xylitol is utilized in pharmaceutical formulations as a stabilizer and bulking agent, its intrinsic biological activities are a growing area of interest. chemimpex.com Its structural similarity to other biologically active molecules suggests a range of therapeutic possibilities.
Future research in this domain includes:
Glycosidase Inhibition: Heteroanalogues of 1,4-Anhydro-D-xylitol have been synthesized and shown to inhibit α-amylases. dtu.dkcdnsciencepub.com This opens the door for designing novel inhibitors for other glycosidases, which could be relevant for managing conditions like type 2 diabetes.
Antimicrobial and Anti-inflammatory Properties: The precursor, xylitol, is known for its antimicrobial effects, particularly against oral bacteria like Streptococcus mutans, and its anti-inflammatory potential. nih.govmdpi.com Future studies will likely investigate whether 1,4-Anhydro-D-xylitol retains or possesses enhanced versions of these properties, which could lead to applications in oral health products and treatments for inflammatory conditions.
Drug Delivery Systems: The physicochemical properties of 1,4-Anhydro-D-xylitol, such as its stability and solubility, make it a candidate for use in advanced drug delivery systems. chemsynlab.com Research could focus on its use in creating biodegradable polymers or as a carrier for targeted drug release.
Integration into Sustainable Biorefinery Concepts and Circular Economy
The production of 1,4-Anhydro-D-xylitol is intrinsically linked to the broader bioeconomy, as its precursor, xylitol, is a key value-added product derived from lignocellulosic biomass. repec.orgmdpi.com Integrating the synthesis of 1,4-Anhydro-D-xylitol into a biorefinery model is a critical step towards a more sustainable and circular economy.
Key aspects of this integration include:
Valorization of Hemicellulose: Xylitol is produced from xylose, the primary sugar in the hemicellulose fraction of biomass sources like corn cobs and hardwoods. usda.govmdpi.com A biorefinery approach would utilize this otherwise underused fraction, converting it into a stream of valuable chemicals.
Process Optimization: Research is focused on optimizing the entire process chain, from the initial pretreatment of biomass and hydrolysis of xylan (B1165943) to the purification of xylose and its conversion to xylitol and subsequently to 1,4-Anhydro-D-xylitol. frontiersin.orgnih.gov
Circular Economic Models: By utilizing agricultural or forestry waste streams to produce high-value chemicals like 1,4-Anhydro-D-xylitol, biorefineries contribute to a circular economy. mdpi.comresearchgate.net This reduces reliance on fossil fuels, minimizes waste, and creates new economic opportunities.
| Platform Chemical | Derived Products | Potential Applications |
|---|---|---|
| Xylose | Xylitol, Furfural | Food, pharmaceuticals, chemical intermediates nih.govmdpi.com |
| Xylitol | 1,4-Anhydro-D-xylitol, Polymers | Sweeteners, pharmaceuticals, cosmetics, bioplastics medchemexpress.commdpi.com |
| Lignin | Aromatics, Biofuels | Vanillin, carbon fiber, renewable energy nih.gov |
Advanced Characterization and In Silico Modeling for Predictive Research and Drug Design
To accelerate the discovery and development of new applications for 1,4-Anhydro-D-xylitol and its derivatives, advanced characterization techniques and computational modeling are indispensable.
Advanced Characterization: A thorough understanding of the compound's properties is crucial. While standard techniques like HPLC, GC-MS, and NMR are used for characterization, more advanced methods can provide deeper insights. chemsynlab.com These include detailed crystallographic studies to understand its solid-state structure and spectroscopic analyses to probe its interactions with biological macromolecules.
In Silico Modeling: Computational methods are becoming increasingly powerful in predictive research and drug design. nih.govnih.gov
Density Functional Theory (DFT): DFT studies can be used to investigate reaction mechanisms for the synthesis of 1,4-Anhydro-D-xylitol, helping to design more efficient catalysts and optimize reaction conditions. rsc.org
Molecular Docking and Dynamics: These techniques can predict how 1,4-Anhydro-D-xylitol and its derivatives bind to specific biological targets, such as enzymes. nih.gov This is crucial for identifying new therapeutic potentials and for the rational design of more potent and selective drug candidates.
QSAR (Quantitative Structure-Activity Relationship): By building computational models that correlate the chemical structure of derivatives with their biological activity, researchers can predict the efficacy of new, unsynthesized compounds, streamlining the drug discovery process. nih.gov
The continued exploration of 1,4-Anhydro-D-xylitol through these interdisciplinary research avenues holds significant promise for the development of new sustainable technologies, advanced materials, and effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1,4-Anhydro-D-xylitol, and how do their yields compare?
- Methodology : The compound is synthesized from D-sorbose via a three-step process involving selective protection, dehydration, and deprotection. For example, describes a six-step sequence to convert 1,4-Anhydro-D-xylitol into 1,2:3,4-dianhydro-D-ribitol with high yields (~80–90% per step). Researchers should optimize reaction conditions (e.g., solvent, temperature, and catalyst) to minimize side reactions and improve scalability .
Q. What spectroscopic techniques are most effective for characterizing 1,4-Anhydro-D-xylitol’s structure?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the stereochemistry and ring structure, as the compound’s tetrahydrofuran backbone and hydroxyl groups produce distinct splitting patterns. Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak at m/z 134.13 (C₅H₁₀O₄). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
Q. How does the compound’s hydrophilicity influence its applications in surfactant studies?
- Methodology : As a nonionic surfactant ( ), its hydrophilicity-lipophilicity balance (HLB) can be quantified via partitioning experiments (e.g., octanol-water partition coefficients). Computational methods like molecular dynamics simulations can model its micelle-forming behavior in aqueous solutions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective ring-opening of 1,4-Anhydro-D-xylitol derivatives in nucleophilic reactions?
- Methodology : highlights exclusive attack at C-2 when reacting with concentrated ammonium hydroxide, forming 2-amino-1,4-anhydro-D-arabinitol. Density functional theory (DFT) calculations can model transition states to explain this selectivity. Kinetic studies under varying pH and nucleophile concentrations may further elucidate the mechanism .
Q. How can contradictory data on the compound’s reactivity in glycosylation reactions be resolved?
- Methodology : Contradictions may arise from differences in protecting groups or catalysts. Researchers should replicate experiments using standardized protocols (e.g., anhydrous conditions for acid-catalyzed reactions) and characterize intermediates via X-ray crystallography. Cross-referencing with analogous systems (e.g., 1,4:3,6-dianhydro-D-glucitol in ) can provide comparative insights .
Q. What strategies optimize the use of 1,4-Anhydro-D-xylitol as a chiral building block for nucleoside analogs?
- Methodology : demonstrates its conversion into adenosine/uridine analogs via epoxide intermediates. Advanced approaches include enzymatic resolution to enhance enantiomeric purity or click chemistry for functionalization. High-performance liquid chromatography (HPLC) with chiral columns can monitor stereochemical integrity during synthesis .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting solubility data for 1,4-Anhydro-D-xylitol in polar solvents?
- Methodology : Discrepancies may stem from impurities or hydration states. Use thermogravimetric analysis (TGA) to confirm anhydrous purity. Solubility curves should be generated under controlled humidity and temperature, with statistical validation (e.g., triplicate measurements ± standard deviation) .
Q. What statistical methods are appropriate for analyzing kinetic data in degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
